Cas no 61270-58-4 ((6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

61270-58-4 structure
Produktname:(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cefonicid
- (6R,7R )-7-[(R)-mandelamido]-8-oxo-3-[[[1 - (sulfomethyl) -1 H-tetrazol-5-yl] thio] methyl]-5-thia-1-azabicyclo [4. 2. 0 ] oct-2-ene-2-carboxylic acid disodium salt
- (7R)-7-(2-Hydroxy-2-phenylacetylamino)-6-oxo-3-{[1-(sulfomethyl)(1,2,3,4-tetraazol-5-ylthio)]methyl}-2H,7H,7aH-azetidino[2,1-b]1,3-thiazine-4-carboxylic acid
- Cefodie
- Monocid
- Monocidur
- Pratled
- (6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CEFONICID [VANDF]
- Monocef
- CEFONICIDE
- 6beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)ceph-3-em-4-carboxylic acid
- (6R,7R)-7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
- DB01328
- CEFONICID [WHO-DD]
- DYAIAHUQIPBDIP-AXAPSJFSSA-N
- D07644
- Cefonicidum
- (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BIDD:GT0667
- BRN 1066181
- UNII-6532B86WFG
- SK&F 75073
- Cefonicido
- Cefonicid (INN)
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6-alpha,7-beta(R*)))-
- Cefonicid [INN:BAN]
- EN300-92950
- Cefonicidum [INN-Latin]
- (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- CHEMBL1601
- Cefonicido [INN-Spanish]
- CEFONICID [INN]
- CEFONICID [MI]
- DTXSID7022758
- SCHEMBL60350
- (6R,7R)-7-((R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-((1-(sulfomethyl)-1H-tetrazol-5-ylthio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[[(2R)-2-hydroxy-1-oxo-2-phenylethyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-5-tetrazolyl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2R)-2-HYDROXY-2-PHENYLACETYL)AMINO)-8-OXO-3-(((1-(SULFOMETHYL)-1H-TETRAZOL-5-YL)THIO)METHYL)-, (6R,7R)-
- C06882
- A833135
- BRD-K34058848-304-03-1
- Q5057286
- (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]thio}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-8-oxidanylidene-7-[[(2R)-2-oxidanyl-2-phenyl-ethanoyl]amino]-3-[[1-(sulfomethyl)-1,2,3,4-tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 61270-58-4
- CHEBI:3491
- GTPL12217
- 6532B86WFG
- Monocef (TN)
- NS00011568
- CS-0013514
- BRD-K34058848-304-01-5
- (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-((1-(sulfomethyl)tetrazol-5-yl)sulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Cefonicid, Sodium
- Cefonicidum (INN-Latin)
- 6beta-((2R)-2-hydroxy-2-phenylacetamido)-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)ceph-3-em-4-carboxylic acid
- Monocid (TN)
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6alpha,7beta(R*)))-
- DTXCID302758
- Sodium Cefonicid
- (6R,7R)-7-((2R)-2-hydroxy-2-phenylacetamido)-8-oxo-3-(((1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Cefonicido (INN-Spanish)
- HY-B1300A
- (6R,7R)-7-(((2R)-2-hydroxy-2-phenylacetyl)amino)-8-oxo-3-(((1-(sulfomethyl)-1H-tetrazol-5-yl)sulfanyl)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- J01DA17
-
- MDL: MFCD00865008
- Inchi: InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1
- InChI-Schlüssel: DYAIAHUQIPBDIP-AXAPSJFSSA-N
- Lächelt: O=C1N2C(C(O)=O)=C(CSC3=NN=NN3CS(=O)(O)=O)CS[C@@H]2[C@@H]1NC([C@H](O)C4=CC=CC=C4)=O
Berechnete Eigenschaften
- Genaue Masse: 542.03500
- Monoisotopenmasse: 542.035
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 10
- Komplexität: 999
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1.9
- Topologische Polaroberfläche: 264A^2
Experimentelle Eigenschaften
- Dichte: 1.92
- Schmelzpunkt: > 160°C
- Brechungsindex: 1.852
- PSA: 263.89000
- LogP: 0.49230
- Löslichkeit: Löslich in Ethylacetat
(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-92950-0.05g |
(6R,7R)-7-[(2R)-2-hydroxy-2-phenylacetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
61270-58-4 | 95.0% | 0.05g |
$2755.0 | 2025-02-21 |
(6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid Verwandte Literatur
-
Ling-Ling Dai,Hui-Zhen Zhang,Sangaraiah Nagarajan,Syed Rasheed,Cheng-He Zhou Med. Chem. Commun. 2015 6 147
-
A. Marston,K. Hostettmann Nat. Prod. Rep. 1991 8 391
-
3. Antibiotic resistance: bioinformatics-based understanding as a functional strategy for drug designUmar Ndagi,Abubakar A. Falaki,Maryam Abdullahi,Monsurat M. Lawal,Mahmoud E. Soliman RSC Adv. 2020 10 18451
-
Hao-Luo Jiang,Yu-Hao Yang,Ya-Nan Zhao,Yan-Hong He,Zhi Guan Org. Chem. Front. 2022 9 6611
-
Yun-He Hong,Xiu-Li Xu,Wei-Qing Li,Bo-Zhou Xu,Han-Qiu Wu,Yan Cheng,Hong Chen,Bao-Shan Zhang,Feng Zhang Anal. Methods 2017 9 6534
61270-58-4 ((6R,7R)-7-(2R)-2-hydroxy-2-phenylacetamido-8-oxo-3-({1-(sulfomethyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}methyl)-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid) Verwandte Produkte
- 1340152-58-0(5-(3-bromophenyl)pentan-2-ol)
- 2580114-23-2(4-methyl-2-(2R)-pyrrolidin-2-yl-1,3-oxazole hydrochloride)
- 2171292-70-7((1r,4r)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexane-1-carboxylic acid)
- 877644-79-6(3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 411221-51-7(5-CYANO-2-(4-FLUOROBENZOYL)BENZOIC ACID)
- 14282-91-8(Hexaammineruthenium(III) Trichloride)
- 2227875-66-1(methyl 4-(2S)-2-aminopropyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2138254-59-6(Benzaldehyde, 3-fluoro-2-(3-thienyl)-)
- 52178-86-6(4-(2,2-DIFLUOROCYCLOPROPYL)PHENOL)
- 131023-37-5(2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone)
Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
